N,N-dimethyl-3-nitrosoaniline
Overview
Description
N,N-Dimethyl-3-nitrosoaniline is an organic compound with the chemical formula C8H10N2O2. It is a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water. This compound has significant applications in organic synthesis, particularly as a dye intermediate, and in the preparation of pesticides, medicines, and photosensitive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-3-nitrosoaniline is typically synthesized through a multi-step process:
Reaction of Aniline with Nitrous Acid: Aniline reacts with nitrous acid to produce nitrosoaniline.
Reaction with Methanol: Nitrosoaniline is then reacted with methanol to produce N-methyl-3-nitroaniline.
Methylation: Finally, N-methyl-3-nitroaniline is reacted with a methylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of the compound, requiring the use of personal protective equipment and proper storage away from fire and oxidants .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and nitro derivatives, which are useful intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
N,N-Dimethyl-3-nitrosoaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is employed in studies involving the detection of singlet oxygen and other reactive oxygen species.
Medicine: It serves as a precursor in the synthesis of certain pharmaceuticals.
Industry: This compound is used in the production of pesticides and photosensitive materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-nitrosoaniline involves its ability to undergo oxidation and reduction reactions. It can generate reactive oxygen species, such as singlet oxygen, which can interact with various biological molecules. This property is utilized in studies involving oxidative stress and related biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with the nitroso group at the para position.
N,N-Dimethyl-3-nitroaniline: Contains a nitro group instead of a nitroso group.
N,N-Dimethylaniline: Lacks the nitroso or nitro group, making it less reactive
Uniqueness
N,N-Dimethyl-3-nitrosoaniline is unique due to its specific reactivity profile, particularly its ability to generate reactive oxygen species and its applications in oxidative stress studies. Its structural configuration allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N,N-dimethyl-3-nitrosoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIXDDWSVPJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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